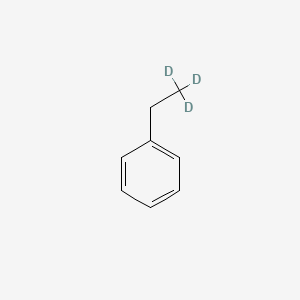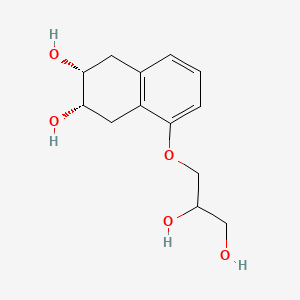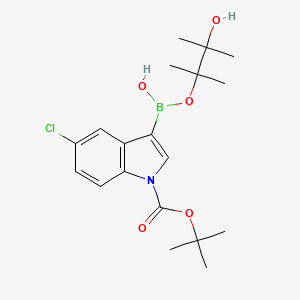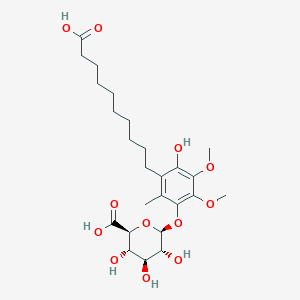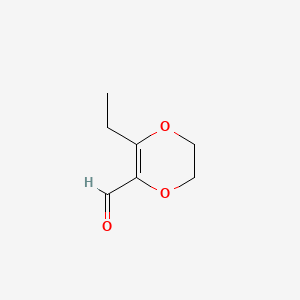
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride is a chemical compound that serves as an intermediate in the synthesis of Cyclanilide. Cyclanilide is a plant growth regulator that interacts with auxin-regulated processes and is commonly used on cotton plants to suppress vegetative growth or accelerate senescence. This compound has a molecular formula of C9H14ClNO3 and a molecular weight of 219.67.
Preparation Methods
The synthesis of 1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride involves several steps. One common synthetic route includes the reaction of cyclopropane-1-carbonyl chloride with diethylamine in the presence of a base to form the desired product . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: It can be reduced to form reduced derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Cyclanilide.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of plant growth regulators and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride involves its interaction with molecular targets in plants. It functions by interacting with auxin-regulated processes, which are crucial for plant growth and development. The compound’s effects are mediated through specific pathways that regulate these processes, leading to the desired outcomes in plant growth regulation.
Comparison with Similar Compounds
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride can be compared with other similar compounds, such as:
Cyclopropane-1-carbonyl Chloride: A precursor in the synthesis of the compound.
Diethylamine: Another precursor used in the synthesis.
Cyclanilide: The final product in which the compound serves as an intermediate.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Cyclanilide, which has significant applications in agriculture.
Properties
Molecular Formula |
C9H14ClNO3 |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
diethylamino 1-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-3-11(4-2)14-8(13)9(5-6-9)7(10)12/h3-6H2,1-2H3 |
InChI Key |
QBFBQPZUXYVUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)OC(=O)C1(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
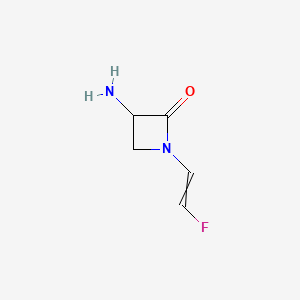
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
amine Hydrochloride](/img/structure/B13839039.png)
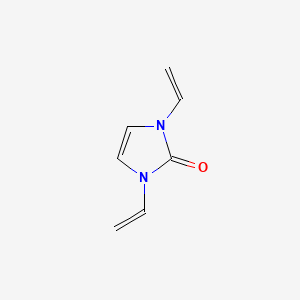
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
